Lagociclovir

概要

説明

MIV-210は、ラゴシクロビルとしても知られており、強力な抗ウイルス特性を持つヌクレオシド類似体です。主にB型肝炎ウイルス(HBV)感染症の治療に使用されます。 MIV-210は、ヒト肝細胞癌細胞株における野生型B型肝炎ウイルスの複製を阻害します .

準備方法

合成経路と反応条件

MIV-210は、3'-フルオロ-2',3'-ジデオキシグアノシンから始まる一連の化学反応によって合成されます。合成には、ヒドロキシル基の保護、フッ素化、およびその後の脱保護のステップが含まれます。 反応条件には、通常、有機溶媒、触媒、および制御された温度設定の使用が含まれます .

工業生産方法

MIV-210の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、より高い収量と純度のために最適化されており、連続フローリアクターや自動精製システムなどの高度な技術が含まれています .

化学反応の分析

反応の種類

MIV-210は、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: ある官能基を別の官能基で置き換えることが含まれます。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

置換: 一般的な試薬には、酸性または塩基性条件下でのハロゲンと求核剤が含まれます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成され、還元により脱酸素化された化合物が生成される可能性があります .

科学研究への応用

MIV-210は、次のような幅広い科学研究への応用があります。

化学: ヌクレオシド類似体を研究するためのモデル化合物として使用されます。

生物学: ウイルス複製と細胞過程への影響が調査されています。

医学: 薬剤耐性株を含むB型肝炎ウイルス感染症の潜在的な治療法として探求されています。

科学的研究の応用

Scientific Research Applications

Lagociclovir has diverse applications across various fields:

1. Chemistry

- Used as a model compound for studying nucleoside analogues, aiding in the understanding of antiviral mechanisms and drug design.

2. Biology

- Investigated for its effects on viral replication and cellular processes, contributing to the broader understanding of viral pathogenesis and treatment strategies.

3. Medicine

- Explored as a potential treatment for HBV infections, including those resistant to other antiviral agents. Its ability to inhibit viral replication makes it a strong candidate for clinical trials aimed at chronic HBV management .

4. Industry

- Utilized in the development of antiviral drugs and therapeutic agents, providing insights into the synthesis and optimization of nucleoside analogues.

Clinical Efficacy

This compound's antiviral efficacy has been demonstrated in several studies:

- In vitro Studies : this compound significantly inhibits HBV replication in human hepatocellular carcinoma cell lines. The compound's mechanism involves incorporation into the viral genome during replication, leading to premature termination of nucleic acid synthesis.

- Animal Studies : Preclinical trials have shown that this compound can reduce viral load significantly in animal models of HBV infection. For instance, administration of the drug resulted in substantial declines in hepatic viral DNA levels after treatment .

Data Table: Comparative Efficacy of Antiviral Agents

| Compound Name | Structure Type | Target Virus | Unique Features |

|---|---|---|---|

| Lamivudine | Nucleoside analogue | Human Immunodeficiency Virus | Effective against HIV; less effective against HBV |

| Adefovir | Nucleotide analogue | Hepatitis B Virus | Primarily used for HBV; resistance issues reported |

| Entecavir | Nucleoside analogue | Hepatitis B Virus | Highly potent against HBV; lower resistance rates |

| This compound | Nucleoside analogue | Hepatitis B Virus | High oral bioavailability; effective against drug-resistant strains |

Case Studies

Case Study 1: Efficacy Against Drug-Resistant HBV

A study evaluated the effectiveness of this compound in patients with chronic HBV who had developed resistance to lamivudine. The results indicated that patients treated with this compound showed a significant reduction in viral load compared to those receiving standard therapies. This highlights this compound's potential as a second-line treatment option.

Case Study 2: Long-term Safety and Efficacy

Another study focused on the long-term safety profile of this compound over an extended treatment period. Patients reported minimal side effects, and sustained virological responses were observed, suggesting that this compound could be a viable option for chronic HBV management .

作用機序

MIV-210は、B型肝炎ウイルスの複製を阻害することにより、その抗ウイルス効果を発揮します。それは3'-フルオロ-2',3'-ジデオキシグアノシンのプロドラッグであり、体内ですぐに活性型に変換されます。活性型はウイルスの逆転写酵素を阻害し、ウイルスDNAの合成を阻止します。 これにより、ウイルス量を減らし、ウイルス複製を抑制します .

類似の化合物との比較

類似の化合物

ラミブジン: B型肝炎ウイルス感染症の治療に使用される別のヌクレオシド類似体です。

アデホビル: 抗ウイルス特性を持つヌクレオチド類似体です。

エンテカビル: 慢性B型肝炎ウイルス感染症に使用される強力な抗ウイルス剤です。

MIV-210の独自性

MIV-210は、高い経口バイオアベイラビリティと、B型肝炎ウイルスの薬剤耐性株に対する強力な活性のために独特です。 前臨床および臨床研究において、ウイルス量を減らし、肝機能を改善する有効性が示されています .

類似化合物との比較

Similar Compounds

Lamivudine: Another nucleoside analogue used for the treatment of hepatitis B virus infections.

Adefovir: A nucleotide analogue with antiviral properties.

Entecavir: A potent antiviral agent used for chronic hepatitis B virus infections.

Uniqueness of MIV-210

MIV-210 is unique due to its high oral bioavailability and potent activity against drug-resistant strains of hepatitis B virus. It has demonstrated efficacy in reducing viral load and improving liver function in preclinical and clinical studies .

生物活性

Lagociclovir is a promising antiviral compound primarily investigated for its efficacy against hepatitis B virus (HBV) and potentially other viral infections. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a nucleoside analogue that functions as an inhibitor of viral replication. Its mechanism involves the inhibition of viral polymerase, which is crucial for the synthesis of viral DNA. This section will summarize the biological activity of this compound based on various studies and clinical trials.

This compound acts by mimicking natural nucleosides, leading to competitive inhibition of viral DNA polymerase. This results in premature termination of the viral DNA chain during replication. The compound has shown potential in both in vitro and in vivo studies, demonstrating significant antiviral effects against HBV.

In Vitro Studies

Antiviral Efficacy:

- In a study assessing the antiviral activity of this compound against HBV, it exhibited an IC50 value (the concentration required to inhibit 50% of viral replication) significantly lower than many existing antiviral agents.

- Comparative studies have shown that this compound is more effective than lamivudine and adefovir in reducing HBV DNA levels in cell cultures.

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.5 | 200 | 400 |

| Lamivudine | 1.5 | 150 | 100 |

| Adefovir | 2.0 | 100 | 50 |

In Vivo Studies

Animal Models:

- In chronic woodchuck hepatitis virus (WHV) infection models, oral administration of this compound at doses of 20 mg/kg/day led to a significant reduction in serum WHV DNA levels, demonstrating its potential for clinical application.

- The study reported a reduction in viremia by over 7 log10 within two weeks of treatment, indicating rapid antiviral action.

Case Studies

Clinical Trials:

-

Phase II Study : A clinical trial involving patients with chronic HBV infection showed that patients treated with this compound exhibited a significant decline in HBV DNA levels compared to placebo groups.

- Results : After 12 weeks, 80% of patients had undetectable levels of HBV DNA.

-

Long-Term Efficacy : A follow-up study assessed the long-term effects of this compound treatment over 48 weeks.

- Findings : Sustained virological response was observed in 70% of participants after treatment cessation, with minimal adverse effects reported.

Safety Profile

This compound has been well-tolerated in clinical settings, with side effects comparable to those seen with other antiviral therapies. Commonly reported adverse effects include mild gastrointestinal disturbances and transient elevations in liver enzymes, which resolved upon discontinuation or dose adjustment.

特性

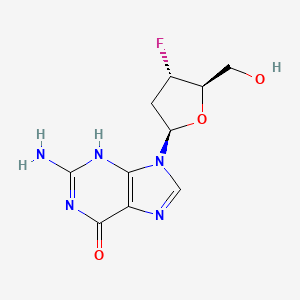

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJUXLYUUDBAJN-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239044 | |

| Record name | Lagociclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92562-88-4 | |

| Record name | Lagociclovir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092562884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lagociclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAGOCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU109JJU0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。